Cas no 85911-38-2 (4-(adamantan-1-yl)-2,6-dichloroaniline)

4-(Adamantan-1-yl)-2,6-dichloroaniline is a halogenated aromatic amine featuring an adamantane substituent, which imparts unique steric and electronic properties. The adamantyl group enhances thermal and chemical stability, while the dichloro substitution pattern offers selective reactivity for further functionalization. This compound is particularly valuable in pharmaceutical and agrochemical research, serving as a versatile intermediate in the synthesis of biologically active molecules. Its rigid adamantane core contributes to improved lipophilicity and metabolic resistance, making it useful in drug design. The dichloroaniline moiety allows for precise modifications, enabling the development of targeted compounds with optimized properties. Suitable for controlled reactions under standard laboratory conditions.
4-(adamantan-1-yl)-2,6-dichloroaniline structure
85911-38-2 structure
Product Name:4-(adamantan-1-yl)-2,6-dichloroaniline
CAS No:85911-38-2
MF:C16H19Cl2N
MW:296.234762430191
CID:3064988
PubChem ID:3097326
Update Time:2025-06-30

4-(adamantan-1-yl)-2,6-dichloroaniline Chemical and Physical Properties

Names and Identifiers

    • 4-(adamantan-1-yl)-2,6-dichloroaniline
    • NCGC00342282-01
    • C16H19Cl2N
    • KDA91138
    • AB01328964-02
    • Oprea1_798615
    • 85911-38-2
    • Oprea1_343410
    • EN300-156622
    • CS-0283570
    • Z56785905
    • AKOS000124920
    • SCHEMBL11021413
    • 4-(1-adamantyl)-2,6-dichloroaniline
    • Inchi: 1S/C16H19Cl2N/c17-13-4-12(5-14(18)15(13)19)16-6-9-1-10(7-16)3-11(2-9)8-16/h4-5,9-11H,1-3,6-8,19H2
    • InChI Key: BNXOMMYBHYQEAX-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(C=C(C=1)C12CC3CC(CC(C3)C1)C2)Cl)N

Computed Properties

  • Exact Mass: 295.0894550Da
  • Monoisotopic Mass: 295.0894550Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Topological Polar Surface Area: 26Ų

4-(adamantan-1-yl)-2,6-dichloroaniline Pricemore >>

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Additional information on 4-(adamantan-1-yl)-2,6-dichloroaniline

4-(Adamantan-1-yl)-2,6-dichloroaniline: A Comprehensive Overview

4-(Adamantan-1-yl)-2,6-dichloroaniline, with the CAS registry number 85911-38-2, is a specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines an adamantane moiety with a dichloroaniline framework. The adamantane group, known for its rigid and highly branched structure, imparts exceptional stability and mechanical properties to the molecule. Meanwhile, the dichloroaniline component introduces electronic versatility and reactivity, making this compound a valuable building block in various chemical syntheses.

The synthesis of 4-(Adamantan-1-yl)-2,6-dichloroaniline typically involves multi-step reactions, often starting from readily available starting materials such as aniline derivatives and adamantane precursors. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its production. Researchers have explored the use of transition metal catalysts to facilitate coupling reactions, significantly improving yield and purity. These developments underscore the compound's potential for large-scale industrial applications.

In terms of physical properties, 4-(Adamantan-1-yl)-2,6-dichloroaniline exhibits a high melting point due to its rigid structure and strong intermolecular forces. Its solubility in organic solvents is moderate, making it suitable for solution-based chemical reactions. The compound's UV-vis spectrum reveals absorption bands in the visible region, indicating potential applications in optoelectronic materials. Recent studies have also highlighted its thermal stability under harsh conditions, which is crucial for its use in high-performance polymers and composites.

The chemical reactivity of 4-(Adamantan-1-yl)-2,6-dichloroaniline is primarily governed by the electron-withdrawing effect of the chlorine atoms on the aromatic ring. This makes it an excellent substrate for nucleophilic aromatic substitution reactions. In recent years, this compound has been employed as a key intermediate in the synthesis of advanced materials such as polyurethanes and thermosetting resins. Its ability to form stable covalent bonds with other functional groups has further expanded its utility in material science.

Beyond traditional applications, 4-(Adamantan-1-yl)-2,6-dichloroaniline has found niche uses in drug discovery and biotechnology. Its unique structure allows for selective binding to certain biomolecules, making it a promising candidate for designing novel pharmaceutical agents. Recent research has focused on its potential as a ligand in metalloenzyme mimics and as a scaffold for developing bioactive molecules with tailored functionalities.

In conclusion, 4-(Adamantan-1-yl)-2,6-dichloroaniline, CAS No. 85911-38-2, stands out as a versatile compound with diverse applications across multiple disciplines. Its combination of structural rigidity and chemical reactivity positions it as an invaluable tool in modern chemistry. As research continues to uncover new synthetic pathways and functional applications, this compound is poised to play an even more significant role in advancing both academic and industrial endeavors.

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